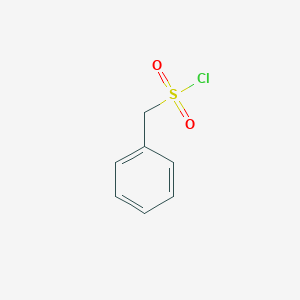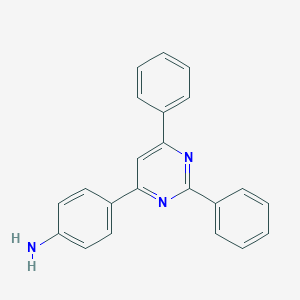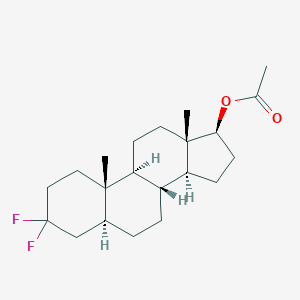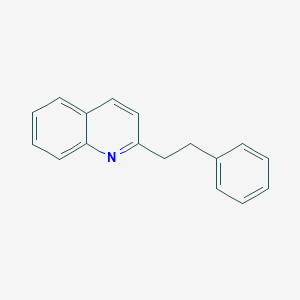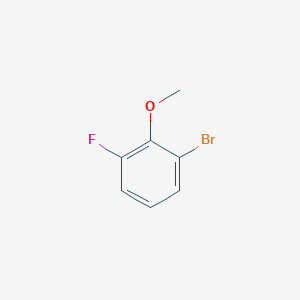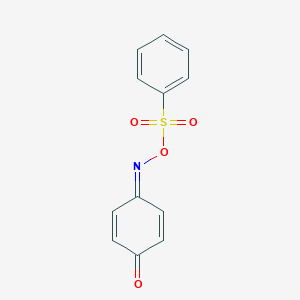
p-Benzoquinone O-(phenylsulfonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Benzoquinone O-(phenylsulfonyl)oxime, commonly referred to as BPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline solid that is used in various applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. In recent years, BPO has been extensively studied for its potential therapeutic properties, making it an exciting area of research.
Mécanisme D'action
BPO is known to inhibit the activity of enzymes that are involved in various biological processes. It works by binding to the active site of the enzyme, preventing it from carrying out its function. In addition, BPO has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of anticancer drugs.
Effets Biochimiques Et Physiologiques
BPO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of antimicrobial and antiviral drugs. Moreover, BPO has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPO in lab experiments is its unique chemical structure, which allows it to bind to specific targets. This makes it a valuable tool in the study of enzymes and proteins. However, one of the limitations of using BPO is its toxicity. It can be harmful if ingested or inhaled, making it important to handle with care.
Orientations Futures
There are several future directions for the study of BPO. One area of research is the development of BPO-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of BPO and its interaction with enzymes and proteins. Moreover, the synthesis of BPO derivatives with improved properties is an exciting area of research. Overall, the study of BPO has the potential to lead to the development of novel therapeutic agents and contribute to our understanding of biological processes.
Méthodes De Synthèse
The synthesis of BPO involves the reaction between p-benzoquinone and phenylsulfonylhydroxylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
BPO has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antiviral, and antitumor properties. Moreover, BPO has been used as a probe to study the mechanism of action of various enzymes and proteins. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1831-69-2 |
|---|---|
Nom du produit |
p-Benzoquinone O-(phenylsulfonyl)oxime |
Formule moléculaire |
C12H9NO4S |
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C12H9NO4S/c14-11-8-6-10(7-9-11)13-17-18(15,16)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
JOSADQDTFOIECX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Autres numéros CAS |
1831-69-2 |
Synonymes |
4-[[(Phenylsulfonyl)oxy]imino]-2,5-cyclohexadien-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




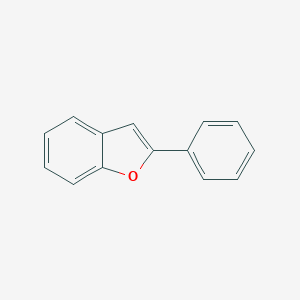

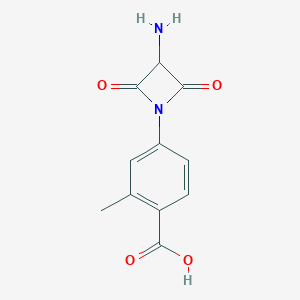
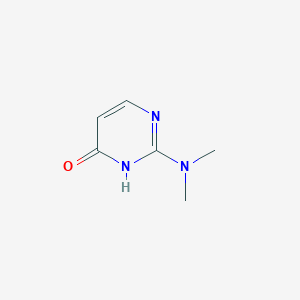
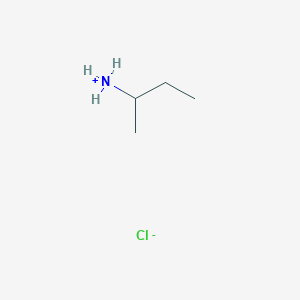
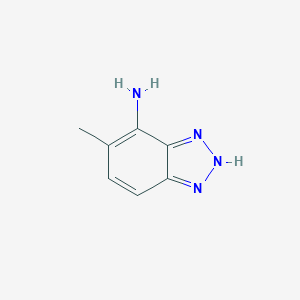
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)
